molecular formula C12H12N2S B8364791 9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

Cat. No. B8364791
M. Wt: 216.30 g/mol
InChI Key: VOMCJEZYFADFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine is a useful research compound. Its molecular formula is C12H12N2S and its molecular weight is 216.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

9,10-Dihydro-4-methyl-4H-thieno[3,4-b][1,5]benzodiazepine

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

10-methyl-4,5-dihydrothieno[3,4-b][1,5]benzodiazepine

InChI

InChI=1S/C12H12N2S/c1-14-11-5-3-2-4-10(11)13-6-9-7-15-8-12(9)14/h2-5,7-8,13H,6H2,1H3

InChI Key

VOMCJEZYFADFQI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2NCC3=CSC=C31

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 4 g. of 4,9-dihydro-4-methyl-10H-thieno[3,4-b][1,5]benzodiazepin-10-one [U.S. Pat. No. 3,953,430 (Example 2)] in 75 ml. of tetrahydrofuran is combined with 2 g. of lithium aluminum hydride in 50 ml. of tetrahydrofuran and refluxed under nitrogen with stirring for 10 hours. A 2 ml. portion of water is carefully added dropwise with cooling followed by 2 ml. of 15% sodium hydroxide and 6 ml. of water. The mixture is filtered and the precipitate is washed thoroughly with ether. The filtrate and washings are combined, dried over sodium sulfate, filtered and concentrated to a semi-crystalline brown oil. The product is triturated with hexane producing a tan crystalline solid. This solid is recovered, washed thoroughly with hexane and dried. This crystalline material is purified by column chromatography (alumina activity II), eluting with methylene chloride:hexane (50:50). Evaporation of the solvents yields a solid which is triturated with hexane and washed with ether, giving the desired product as pale blue crystals, mp. 125°-127° C.
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